Biotin-PEG3-Lipoamide

Übersicht

Beschreibung

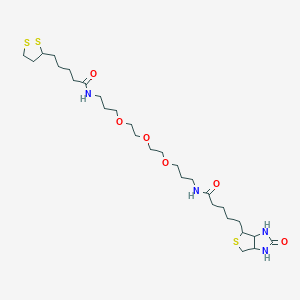

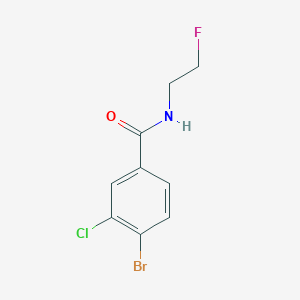

Biotin-PEG3-Lipoamide is a biochemical used for proteomics research . It has a molecular formula of C28H50N4O6S3 and a molecular weight of 634.92 .

Molecular Structure Analysis

The molecular structure of Biotin-PEG3-Lipoamide consists of a biotin molecule linked to a lipoamide group via a polyethylene glycol (PEG) spacer . The PEG spacer enhances the water solubility of the biotinylated molecules .Chemical Reactions Analysis

Biotin-PEG3-Lipoamide is used to modify proteins and other molecules, enabling them to bind to streptavidin, a protein that has high affinity for biotin . It can be conjugated to carboxyl groups on carboxy termini, aspartate residues, or glutamate residues using EDC .Physical And Chemical Properties Analysis

Biotin-PEG3-Lipoamide is a water-soluble compound due to the presence of the PEG spacer . It has a molecular weight of 634.92 .Wissenschaftliche Forschungsanwendungen

Improved Imaging in Infection and Inflammation Models

Biotin-PEG liposomes, particularly when labeled with 99mTc, have shown potential in enhancing scintigraphic imaging of infections and inflammations. Studies demonstrate that biotinylated liposomes do not affect in vivo behavior and have shown promising results in improving imaging of infections, particularly in regions with high blood-pool activity (Laverman et al., 2000).

Targeting Applications in Cancer Research

Research indicates that liposomes containing biotin-PEG derivatives can be effectively used in targeting applications, such as in cancer research. These biotinylated liposomes have shown potential in delivering diagnostic or therapeutic agents precisely to tumor sites, leveraging the high-affinity interaction of biotin with streptavidin (Loughrey et al., 1993).

Universal Detection Probes for Biomarkers

Biotin-PEG-linked gold nanoparticle probes have been synthesized for the simultaneous detection of nucleic acids and proteins from a single sample. These probes have opened new avenues for high-sensitivity assays in studying and tracking biological pathways and diseases, especially in early-stage disease detection (Scott et al., 2017).

Advanced Chemo-Photodynamic Therapy

Biotin-PEGylated photosensitizer nanoparticles have been developed for chemo-photodynamic combination therapy, showing potential in targeting mitochondria and lysosomes in cancer treatment. These nanoparticles have demonstrated enhanced cytotoxicity and effectiveness in targeted combination therapy (Purushothaman et al., 2019).

Functional Studies and Bioconjugation

Functional studies of biotin-PEG conjugates have shown their capability in binding to avidin tetramers, leading to applications in biosensors and other biofunctional materials. These conjugates are especially significant in reducing nonspecific adsorption of biotinylated probes and markers (Kaiser et al., 1997).

Development of Stimuli-Sensitive Pharmaceutical Nanocarriers

Research on targeted long-circulating PEGylated liposomes and micelles, modified with biotin, has led to the development of multifunctional, stimuli-sensitive pharmaceutical nanocarriers. These carriers are designed to respond to local stimuli like decreased pH values in tumors or infarcts (Sawant et al., 2006).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(dithiolan-3-yl)-N-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50N4O6S3/c33-25(9-3-1-7-22-11-20-40-41-22)29-12-5-14-36-16-18-38-19-17-37-15-6-13-30-26(34)10-4-2-8-24-27-23(21-39-24)31-28(35)32-27/h22-24,27H,1-21H2,(H,29,33)(H,30,34)(H2,31,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUJKFCBMVRCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50N4O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-PEG3-Lipoamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1383936.png)

![2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride](/img/structure/B1383944.png)